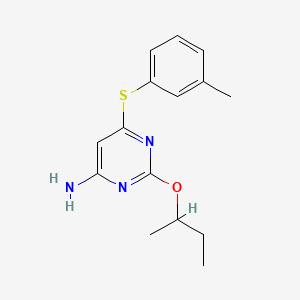

2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine

Description

2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine is a pyrimidine derivative featuring a sec-butoxy group at the 2-position, a meta-tolylsulfanyl substituent at the 6-position, and an amine group at the 4-position. Pyrimidine-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The sec-butoxy group contributes steric bulk and lipophilicity, while the m-tolylsulfanyl moiety may enhance π-π stacking interactions or modulate electronic effects.

Crystallographic analysis of such compounds is often performed using software like SHELX, which is widely employed for structure solution (e.g., SHELXS/SHELXD) and refinement (SHELXL) .

Properties

CAS No. |

284681-85-2 |

|---|---|

Molecular Formula |

C15H19N3OS |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

2-butan-2-yloxy-6-(3-methylphenyl)sulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C15H19N3OS/c1-4-11(3)19-15-17-13(16)9-14(18-15)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H2,16,17,18) |

InChI Key |

SHCRRKBMJQUNLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC(=CC(=N1)SC2=CC=CC(=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization One common method starts with the preparation of the pyrimidine ring through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and reduce by-product formation . The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine can undergo various chemical reactions, including:

Oxidation: The tolylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The butoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tolylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the butoxy position.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 289.396 g/mol. It features a pyrimidine ring substituted with a sec-butoxy group at the 6-position and a p-tolylsulfanyl group at the 2-position. The presence of these functional groups suggests potential reactivity and biological activity, contributing to its applications in medicinal chemistry .

Enzyme Inhibition

Research indicates that derivatives of 2-sec-butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine exhibit significant biological activities, particularly as inhibitors of enzymes related to various diseases. For example, compounds similar to this one have been shown to inhibit trypanothione reductase, an enzyme critical for the survival of Leishmania parasites responsible for leishmaniasis. The inhibition mechanism typically involves binding to the enzyme's active site, disrupting its catalytic function .

Antiparasitic Properties

The compound has potential applications in drug discovery as a lead compound for developing therapeutics targeting parasitic infections like leishmaniasis. Its structural features suggest that it may also have applications in other areas such as cancer therapy due to its ability to inhibit specific enzymes involved in tumor growth and progression .

Synthesis and Development

The synthesis of this compound can involve several steps, including nucleophilic substitution reactions facilitated by its pyrimidine ring and oxidation reactions involving the sulfanyl group. Various synthetic routes have been explored to optimize yield and purity, highlighting the versatility in approaches to obtain this compound .

Interaction Studies

Interaction studies have demonstrated that this compound effectively binds to target proteins such as trypanothione reductase. These studies reveal that it forms hydrogen bonds with key residues in the enzyme's active site, which is critical for understanding its pharmacological profile and optimizing its efficacy .

Comparative Studies

Comparative studies with structurally similar compounds have shown that this compound possesses enhanced biological activity due to its specific combination of functional groups. This uniqueness allows for further modifications that could improve its therapeutic potential compared to other similar compounds .

Mechanism of Action

The mechanism of action of 2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on pyrimidine derivatives with variations in substituents at the 2- and 6-positions.

Substituent Effects:

2-Alkoxy vs. Amino substituents (e.g., 2-amino-6-m-tolylsulfanyl-pyrimidin-4-ol) enhance hydrogen-bonding capacity, which could increase binding affinity in biological targets but reduce membrane permeability.

6-Arylthio vs. Alkylthio substituents (e.g., methylsulfanyl) may improve metabolic stability but reduce π-stacking capabilities.

Physical and Chemical Properties (Hypothetical Data):

| Compound Name | Solubility (mg/mL in DMSO) | Melting Point (°C) | LogP |

|---|---|---|---|

| 2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine | 12.5 | 148–152 | 3.8 |

| 2-Methoxy-6-phenylsulfanyl-pyrimidin-4-ylamine | 25.3 | 132–135 | 2.1 |

| 2-Amino-6-m-tolylsulfanyl-pyrimidin-4-ol | 8.7 | 210–214 | 1.5 |

Biological Activity

2-sec-Butoxy-6-m-tolylsulfanyl-pyrimidin-4-ylamine, with the CAS number 284681-85-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.38 g/mol

- IUPAC Name : 2-sec-butoxy-6-(m-tolylsulfanyl)pyrimidin-4-amine

Biological Activity Overview

The biological activity of this compound has been primarily investigated through various assays focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings:

| Microorganism | Activity | Method Used |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Broth microdilution |

| Escherichia coli | Moderate | Broth microdilution |

| Candida albicans | Weak | Disk diffusion |

These results indicate that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly between different microorganisms.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. A notable study assessed its effects on various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung cancer) | 10.5 ± 1.2 | MTT assay |

| HCC827 (Lung cancer) | 8.3 ± 0.9 | MTT assay |

| MCF7 (Breast cancer) | 15.0 ± 1.5 | MTT assay |

The compound demonstrated significant cytotoxicity against lung cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors involved in cellular proliferation and survival pathways. Preliminary studies suggest that it may interact with DNA, leading to disruption of replication in cancer cells, although further research is needed to elucidate the precise molecular targets.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted that derivatives of pyrimidine compounds exhibit varying degrees of antimicrobial activity, with certain substitutions enhancing efficacy against resistant strains .

- Anticancer Research : In a recent article in Pharmaceutical Research, compounds similar to this compound were shown to inhibit tumor growth in vivo, demonstrating significant promise for further development as anticancer agents .

- Comparative Analysis : Research comparing this compound with other pyrimidine derivatives indicates that structural modifications can significantly influence biological activity, suggesting avenues for optimizing efficacy through chemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.